Cas no 87530-30-1 (Lusianthridin)

Lusianthridin structure
Lusianthridin structure
Nom du produit:Lusianthridin
Numéro CAS:87530-30-1
Le MF:C15H14O3
Mégawatts:242.269864559174
CID:1911685
PubChem ID:442702

Lusianthridin Propriétés chimiques et physiques

Nom et identifiant

    • 7-methoxy-9,10-dihydrophenanthrene-2,5-diol
    • Lusianthridin
    • 2,5-Phenanthrenediol, 9,10-dihydro-7-methoxy-
    • 7-Methoxy-9,10-dihydro-2,5-phenanthrendiol
    • 7-Methoxy-9,10-dihydro-2,5-phenanthrenediol
    • 7-Méthoxy-9,10-dihydro-2,5-phénanthrènediol
    • 4,7-Dihydroxy-2-methoxy-9,10-dihydrophenanthrene
    • https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:28678
    • BDBM246496
    • C10257
    • Q27103833
    • 9,10-Dihydro-7-methoxy-2,5-phenanthrenediol (ACI)
    • CHEBI:28678
    • CHEMBL254187
    • SCHEMBL4743850
    • DTXSID50331917
    • D85190
    • 2,5-Dihydroxy-7-methoxy-9,10-dihydrophenanthrene (14)
    • HY-121418
    • AKOS040760533
    • CS-0081991
    • FS-7984
    • 87530-30-1
    • DA-75163
    • Piscine à noyau: 1S/C15H14O3/c1-18-12-7-10-3-2-9-6-11(16)4-5-13(9)15(10)14(17)8-12/h4-8,16-17H,2-3H2,1H3
    • La clé Inchi: RDKDIPDDUFMMMT-UHFFFAOYSA-N
    • Sourire: OC1C=C2CCC3C(C2=CC=1)=C(O)C=C(OC)C=3

Propriétés calculées

  • Qualité précise: 242.09400
  • Masse isotopique unique: 242.094294304g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 18
  • Nombre de liaisons rotatives: 1
  • Complexité: 294
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 49.7
  • Le xlogp3: 3.1

Propriétés expérimentales

  • Couleur / forme: Powder
  • Dense: 1.296±0.06 g/cm3(Predicted)
  • Point d'ébullition: 507.3±50.0 °C(Predicted)
  • Point d'éclair: 260.6±30.1 °C
  • Le PSA: 49.69000
  • Le LogP: 2.87200
  • Pression de vapeur: 0.0±1.4 mmHg at 25°C
  • Le PKA: 9.23±0.20(Predicted)

Lusianthridin Informations de sécurité

Lusianthridin PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Biosynth
MDA53030-1 mg
Lusianthridin
87530-30-1
1mg
$155.93 2023-01-03
Chengdu Biopurify Phytochemicals Ltd
BPF2784-5mg
Lusianthridin
87530-30-1 98%
5mg
$350 2023-09-20
Biosynth
MDA53030-10 mg
Lusianthridin
87530-30-1
10mg
$810.80 2023-01-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN1892-1 mL * 10 mM (in DMSO)
Lusianthridin
87530-30-1 99.11%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-07
TargetMol Chemicals
TN1892-25mg
Lusianthridin
87530-30-1 99.11%
25mg
¥ 7460 2024-07-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L43370-5 mg
7-methoxy-9,10-dihydrophenanthrene-2,5-diol
87530-30-1
5mg
¥4640.0 2021-09-09
Chengdu Biopurify Phytochemicals Ltd
BPF2784-5mg
Lusianthridin
87530-30-1 98%
5mg
$350 2023-09-19
Biosynth
MDA53030-5 mg
Lusianthridin
87530-30-1
5mg
$506.75 2023-01-03
MedChemExpress
HY-121418-10mg
Lusianthridin
87530-30-1
10mg
¥18500 2023-03-06
MedChemExpress
HY-121418-5mg
Lusianthridin
87530-30-1
5mg
¥11500 2023-03-06

Lusianthridin Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 15 h, 0 °C
1.2 Reagents: Water ;  0 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
2.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
2.2 Solvents: Tetrahydrofuran ;  2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
Référence
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

Méthode de production 2

Conditions de réaction
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; rt
2.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 15 h, 0 °C
2.2 Reagents: Water ;  0 °C
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
3.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
3.2 Solvents: Tetrahydrofuran ;  2 h, rt
3.3 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
Référence
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

Méthode de production 3

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 80 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; rt
3.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 15 h, 0 °C
3.2 Reagents: Water ;  0 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
4.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
Référence
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

Méthode de production 4

Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, rt
1.2 5 h, rt
2.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 80 °C
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; rt
4.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 15 h, 0 °C
4.2 Reagents: Water ;  0 °C
4.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
5.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
5.2 Solvents: Tetrahydrofuran ;  2 h, rt
5.3 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
Référence
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

Méthode de production 5

Conditions de réaction
1.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
1.2 Solvents: Tetrahydrofuran ;  2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
Référence
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

Méthode de production 6

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ;  0 °C; overnight, rt
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  10 min, rt
2.2 5 h, rt
3.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 80 °C
4.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; rt
5.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 15 h, 0 °C
5.2 Reagents: Water ;  0 °C
5.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
6.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
6.2 Solvents: Tetrahydrofuran ;  2 h, rt
6.3 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
Référence
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

Méthode de production 7

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
Référence
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

Méthode de production 8

Conditions de réaction
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  18 h, 80 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C; rt
3.1 Reagents: Triethylamine ,  Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 15 h, 0 °C
3.2 Reagents: Water ;  0 °C
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
4.1 Reagents: Bromobenzene ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 1 h, -78 °C
4.2 Solvents: Tetrahydrofuran ;  2 h, rt
4.3 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  12 h, 1 atm, rt
Référence
A Practical and Scalable Preparation of Lusianthridin
Liao, Qi; et al, Synlett, 2022, 33(11), 1087-1091

Lusianthridin Raw materials

Lusianthridin Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:87530-30-1)Lusianthridin
A1205476
Pureté:99%/99%/99%/99%/99%/99%
Quantité:1mg/5mg/10mg/25mg/50mg/1ml
Prix ($):162.0/564.0/592.0/935.0/1235.0/417.0
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:87530-30-1)Lusianthridin
TBW01274
Pureté:>98%
Quantité:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prix ($):Enquête